molecular formula C7H11N5O2 B2806626 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid CAS No. 1339092-85-1

1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2806626
CAS No.: 1339092-85-1
M. Wt: 197.198
InChI Key: ZTVQHAYCMFKHHB-UHFFFAOYSA-N
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Description

1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a methyltetrazole group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Scientific Research Applications

1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the methyltetrazole and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The methyltetrazole group can be introduced via a nucleophilic substitution reaction, while the carboxylic acid group is often introduced through oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methyltetrazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyltetrazole group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the methyltetrazole group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound in various fields of research and development.

Properties

IUPAC Name

1-(1-methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c1-11-7(8-9-10-11)12-3-2-5(4-12)6(13)14/h5H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQHAYCMFKHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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